Vescalin Vescalin Vescalin is a natural product found in Castanea crenata with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1910671
InChI: InChI=1S/C27H20O18/c28-2-5-14(31)23-24-20(37)12-11(27(42)45-24)9(18(35)22(39)19(12)36)8-10(26(41)44-23)7(16(33)21(38)17(8)34)6-3(25(40)43-5)1-4(29)13(30)15(6)32/h1,5,14,20,23-24,28-39H,2H2/t5-,14-,20-,23+,24+/m1/s1
SMILES:
Molecular Formula: C27H20O18
Molecular Weight: 632.4 g/mol

Vescalin

CAS No.:

Cat. No.: VC1910671

Molecular Formula: C27H20O18

Molecular Weight: 632.4 g/mol

* For research use only. Not for human or veterinary use.

Vescalin -

Specification

Molecular Formula C27H20O18
Molecular Weight 632.4 g/mol
IUPAC Name (1S,2S,24R,25R,29R)-7,8,9,12,13,14,17,18,19,25,29-undecahydroxy-24-(hydroxymethyl)-3,23,26-trioxahexacyclo[13.10.3.12,6.05,10.011,28.016,21]nonacosa-5(10),6,8,11,13,15(28),16,18,20-nonaene-4,22,27-trione
Standard InChI InChI=1S/C27H20O18/c28-2-5-14(31)23-24-20(37)12-11(27(42)45-24)9(18(35)22(39)19(12)36)8-10(26(41)44-23)7(16(33)21(38)17(8)34)6-3(25(40)43-5)1-4(29)13(30)15(6)32/h1,5,14,20,23-24,28-39H,2H2/t5-,14-,20-,23+,24+/m1/s1
Standard InChI Key PPUHUWSVCUJGTD-HNBYGWOQSA-N
Isomeric SMILES C1=C2C(=C(C(=C1O)O)O)C3=C4C(=C(C(=C3O)O)O)C5=C6C(=C(C(=C5O)O)O)[C@H]([C@@H]([C@H]([C@@H]([C@H](OC2=O)CO)O)OC4=O)OC6=O)O
Canonical SMILES C1=C2C(=C(C(=C1O)O)O)C3=C4C(=C(C(=C3O)O)O)C5=C6C(=C(C(=C5O)O)O)C(C(C(C(C(OC2=O)CO)O)OC4=O)OC6=O)O

Introduction

Chemical Structure and Properties

Vescalin possesses a complex chemical structure with multiple hydroxyl groups and cyclic elements. According to the detailed chemical information available, vescalin has the following structural characteristics:

Structural Identification

The IUPAC name of vescalin is (1S,2S,24R,25R,29R)-7,8,9,12,13,14,17,18,19,25,29-undecahydroxy-24-(hydroxymethyl)-3,23,26-trioxahexacyclo[13.10.3.12,6.05,10.011,28.016,21]nonacosa-5(10),6,8,11,13,15(28),16,18,20-nonaene-4,22,27-trione, reflecting its complex molecular architecture . It has several synonyms including BA7JCC4U52 and NSC-297536, which are sometimes used in scientific literature and databases .

Molecular Characteristics

The molecular formula of vescalin is C27H20O18, with a molecular weight of 632.40 g/mol and an exact mass of 632.06496378 g/mol . The structure contains multiple hydroxyl groups, which contribute to its polarity and hydrogen-bonding capabilities. The compound is characterized as a C-glucosidic ellagitannin, indicating that it contains a glucose unit connected to polyphenolic moieties through carbon-carbon bonds rather than the more common carbon-oxygen glycosidic bonds found in many plant compounds.

Table 1: Key Chemical Properties of Vescalin

PropertyValue
Molecular FormulaC27H20O18
Molecular Weight632.40 g/mol
Exact Mass632.06496378 g/mol
TPSA322.00 Ų
XlogP-0.50
AlogP-0.63
H-Bond Acceptors18
H-Bond Donors12
Rotatable Bonds1

This unique chemical profile, particularly the high number of hydrogen bond donors and acceptors, contributes to vescalin's biological activities and physicochemical behavior in various environments .

Physical and Chemical Characteristics

The physical and chemical properties of vescalin directly influence its behavior in biological systems and its potential applications in research and therapeutic contexts.

Solubility and Polarity

With a Topological Polar Surface Area (TPSA) of 322.00 Ų and numerous hydroxyl groups, vescalin demonstrates high polarity and hydrophilicity . This characteristic affects its solubility profile, making it more soluble in polar solvents such as water and less soluble in non-polar organic solvents. The extraction studies from chestnut wood demonstrate that water-based extraction methods generally yield higher amounts of vescalin compared to ethanol-only extractions, supporting its hydrophilic nature .

Chemical Reactivity

The multiple hydroxyl groups in vescalin's structure, particularly those arranged in pyrogallol units (three adjacent hydroxyl groups on an aromatic ring), make it susceptible to oxidation. These structural elements can undergo oxidation to form electrophilic ortho-quinones, a property that has been exploited in research to promote covalent capture of target proteins . This reactivity profile is significant for understanding vescalin's biological mechanisms and its potential applications in chemical biology.

Comparative Characteristics with Related Compounds

While specific data directly comparing vescalin and vescalagin is limited in the search results, studies on the related compounds vescalagin and castalagin provide insights that may apply to vescalin as well. Research has shown that vescalagin demonstrates greater polarity, oxidizability in solution, and thermodegradability compared to its diastereoisomer castalagin . Since vescalin is structurally related to vescalagin, it may share some of these properties, though further research is needed to confirm this hypothesis.

Biosynthesis and Total Synthesis

Understanding the biosynthetic pathways and synthetic approaches to vescalin provides valuable insights into its structural complexity and potential modifications for research purposes.

Biological Activity

Vescalin exhibits several biological activities that make it a compound of interest for potential therapeutic applications.

Effects on Bone Metabolism

One of the most significant biological activities of vescalin is its role as an actin-dependent inhibitor of osteoclastic bone resorption . Osteoclasts are cells responsible for bone resorption, and their excessive activity can lead to bone loss in conditions such as osteoporosis. The inhibitory effect of vescalin on this process suggests potential applications in the management of bone disorders.

Molecular Interactions

Research using chemical probes with vescalin has revealed its multitarget nature in cellular systems. Affinity-based chemoproteomics and bioinformatics analyses demonstrated that vescalin can interact with numerous proteins, with a particularly high number captured from osteoclasts compared to osteoblasts . These interactions involve proteins having phosphorylated ligands and GTPase regulators, with approximately 33 potential target proteins identified that have systemic relevance to osteoclast differentiation, activity, and regulation of actin dynamics .

ADMET Properties

Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for vescalin provide insights into its potential pharmacological behavior:

Table 2: Predicted ADMET Properties of Vescalin

PropertyValueProbability
Human Intestinal AbsorptionPositive54.57%
Caco-2 PermeabilityNegative90.30%
Blood-Brain Barrier PenetrationNegative77.50%
Human Oral BioavailabilityPositive67.14%
Subcellular LocalizationMitochondria48.83%

These predictions suggest that while vescalin may be absorbed to some extent in the human intestine and potentially show oral bioavailability, it likely has limited ability to cross the blood-brain barrier and may localize predominantly in mitochondria, though with moderate probability .

Extraction Methods and Content in Natural Sources

Various extraction techniques have been employed to isolate vescalin from natural sources, with differing efficiencies depending on the solvent and method used.

Extraction Techniques

Studies have investigated multiple extraction approaches for isolating vescalin from plant materials, particularly chestnut wood (Aesculus species). These techniques include:

  • Supercritical Fluid Extraction (SCF)

  • Ultrasound-Assisted Extraction (UE)

  • Classical Maceration (CM)

  • Soxhlet Extraction (SOX)

Each method demonstrates varying efficiencies depending on the solvent system used .

Solvent Effects on Extraction Yield

The choice of solvent significantly impacts the extraction yield of vescalin. Table 3 presents data on vescalin content extracted using different techniques and solvents:

Table 3: Vescalin Content (mg/g) in Extracts Using Different Extraction Methods and Solvents

Extraction MethodEthanolWaterEthanol + WaterAcetoneAcetone + Water
SCF 40/2504.8913.139.140.229.06
Ultrasound Extraction7.0573.7138.0535.3737.71
Classical Maceration7.5762.1439.0218.6746.73
Soxhlet Extraction3.3036.3022.7417.5428.87

This data clearly demonstrates that water is generally the most effective solvent for vescalin extraction, with ultrasound-assisted extraction in water yielding the highest content (73.71 mg/g) . This aligns with vescalin's hydrophilic nature and provides valuable guidance for researchers seeking to isolate this compound from natural sources.

While the search results do not provide explicit information on analytical methods specifically optimized for vescalin detection, the availability of reference standards suggests that chromatographic methods are employed for its analysis.

Reference Standards

Research Applications and Future Perspectives

The unique properties and biological activities of vescalin open several avenues for research and potential applications.

Pharmaceutical Research

Given vescalin's inhibitory effects on osteoclastic bone resorption, it represents a potential candidate for the development of therapeutics targeting bone disorders such as osteoporosis . The multitarget nature of its interactions with proteins involved in bone metabolism suggests it could influence multiple pathways simultaneously, potentially offering advantages over single-target approaches.

Chemical Biology Tools

The chemical reactivity of vescalin, particularly the ability of its pyrogallol units to form ortho-quinones upon oxidation, has been exploited to develop chemical probes for studying protein interactions . This approach enables the covalent capture of target proteins, facilitating the identification of molecular interactions that might be difficult to detect using other methods, especially for proteins expressed at lower abundance or those interacting with polyphenols at low-to-moderate affinity levels.

Structure-Activity Relationship Studies

The successful total synthesis of vescalin opens possibilities for creating structural analogs to investigate structure-activity relationships . Such studies could identify the structural elements critical for specific biological activities, potentially leading to the development of simplified analogs with enhanced properties for therapeutic applications.

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